3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride
CAS No.: 1220027-48-4
Cat. No.: VC3408736
Molecular Formula: C14H21Cl2NO
Molecular Weight: 290.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1220027-48-4 |
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Molecular Formula | C14H21Cl2NO |
Molecular Weight | 290.2 g/mol |
IUPAC Name | 3-(4-butan-2-yl-2-chlorophenoxy)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C14H20ClNO.ClH/c1-3-10(2)11-4-5-14(13(15)8-11)17-12-6-7-16-9-12;/h4-5,8,10,12,16H,3,6-7,9H2,1-2H3;1H |
Standard InChI Key | LXGADSVJJVQSOO-UHFFFAOYSA-N |
SMILES | CCC(C)C1=CC(=C(C=C1)OC2CCNC2)Cl.Cl |
Canonical SMILES | CCC(C)C1=CC(=C(C=C1)OC2CCNC2)Cl.Cl |
Introduction
Chemical Structure and Identification
Molecular Structure
3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride features a pyrrolidine ring connected to a chlorophenoxy moiety substituted with a sec-butyl group. The compound belongs to a class of synthetic organic molecules characterized by their unique structural components that combine aromatic, heterocyclic, and aliphatic elements. Based on similar compounds, its structure likely contains:
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A pyrrolidine ring (five-membered heterocycle containing nitrogen)
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A chlorophenoxy moiety (aromatic ring with chlorine and oxygen atoms)
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A sec-butyl group attached to the phenyl ring
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A hydrochloride salt formation that enhances aqueous solubility
Chemical Identifiers
The compound shares similarities with related structures that have been more extensively documented. The most similar documented compound has the following identifiers:
Parameter | Value |
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Molecular Formula | C15H23Cl2NO |
Molecular Weight | 304.3 g/mol |
CAS Number | 1219979-34-6 (similar compound) |
IUPAC Name | 3-[(2-butan-2-yl-4-chlorophenoxy)methyl]pyrrolidine;hydrochloride (similar compound) |
The InChI key for a closely related compound is GEYUBZZSDONKQG-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases for structure-based searches .
Physical and Chemical Properties
Physical Properties
The physical properties of 3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride are characteristic of hydrochloride salts of similar structure:
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Appearance: Typically a white to off-white crystalline solid
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Solubility: Enhanced aqueous solubility compared to the free base form
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Salt Formation: The hydrochloride form improves stability and dissolution properties in aqueous environments
These physical characteristics make the compound suitable for various laboratory applications and potential formulation in pharmaceutical preparations.
Chemical Properties
The chemical reactivity of this compound is determined by its key functional groups:
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The pyrrolidine nitrogen acts as a basic center and nucleophile in chemical reactions
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The chlorophenoxy group can participate in electrophilic aromatic substitution reactions
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The sec-butyl substituent influences the steric environment around the aromatic ring, affecting reactivity patterns
These properties collectively contribute to the compound's chemical behavior in various reaction conditions and biological environments.
Synthesis and Production Methods
Laboratory Synthesis
The synthesis of 3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride typically involves multi-step organic reactions. Based on the synthesis of similar compounds, a general synthetic route might involve:
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Preparation of the appropriately substituted phenol derivative
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Reaction with a suitable pyrrolidine derivative through nucleophilic substitution
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Salt formation using hydrogen chloride to obtain the final hydrochloride product
A key reaction in this synthesis is likely the nucleophilic substitution between the phenolic compound and the pyrrolidine derivative, which forms the central ether linkage in the molecule's structure.
Industrial Production Considerations
For larger-scale production, several methods may be employed:
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Continuous flow reactors to enhance efficiency and yield
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Automated systems for precise control of reaction parameters
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Purification techniques including recrystallization and chromatography
Quality control measures would likely focus on purity determination using analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure product integrity.
Applications and Research Significance
Research Applications
3-(4-(sec-Butyl)-2-chlorophenoxy)pyrrolidine hydrochloride has potential applications across several scientific domains:
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As a building block in organic synthesis
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In structure-activity relationship studies
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For the development of novel chemical libraries
The pyrrolidine scaffold is particularly valuable in medicinal chemistry, as it allows for the exploration of various pharmacophore spaces and contributes significantly to the design of bioactive molecules.
Potential Activity | Structural Basis |
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Receptor Modulation | Pyrrolidine moiety often interacts with biological receptors |
Enzyme Inhibition | Aromatic region with halogen substitution |
Antimicrobial Properties | Combined effects of heterocyclic and aromatic components |
The mechanism of action for this compound and related structures involves interaction with specific molecular targets within biological systems. These compounds may bind to receptors or enzymes, modulating their activity and potentially leading to various biological effects.
Analytical Methods for Identification and Characterization
Spectroscopic Identification
Several analytical techniques can be employed for the identification and characterization of this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy for functional group identification
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Mass spectrometry for molecular weight determination and fragmentation pattern analysis
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UV-Visible spectroscopy for chromophore characterization
Chromatographic Methods
For purity assessment and quantitative analysis, chromatographic techniques are valuable:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC) for volatile derivatives
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Thin-Layer Chromatography (TLC) for rapid screening
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